JE-2147
JE-2147
JE-2147 belongs to the class of organic compounds known as hybrid peptides. These are compounds containing at least two different types of amino acids (alpha, beta, gamma, delta) linked to each other through a peptide bond.
Brand Name:
Vulcanchem
CAS No.:
186538-00-1
VCID:
VC0531185
InChI:
InChI=1S/C32H37N3O5S/c1-20-11-8-9-14-23(20)18-33-30(39)28-32(3,4)41-19-35(28)31(40)27(37)25(17-22-12-6-5-7-13-22)34-29(38)24-15-10-16-26(36)21(24)2/h5-16,25,27-28,36-37H,17-19H2,1-4H3,(H,33,39)(H,34,38)/t25-,27-,28+/m0/s1
SMILES:
CC1=CC=CC=C1CNC(=O)C2C(SCN2C(=O)C(C(CC3=CC=CC=C3)NC(=O)C4=C(C(=CC=C4)O)C)O)(C)C
Molecular Formula:
C32H37N3O5S
Molecular Weight:
575.7 g/mol
JE-2147
CAS No.: 186538-00-1
Inhibitors
VCID: VC0531185
Molecular Formula: C32H37N3O5S
Molecular Weight: 575.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | JE-2147 belongs to the class of organic compounds known as hybrid peptides. These are compounds containing at least two different types of amino acids (alpha, beta, gamma, delta) linked to each other through a peptide bond. |
---|---|
CAS No. | 186538-00-1 |
Product Name | JE-2147 |
Molecular Formula | C32H37N3O5S |
Molecular Weight | 575.7 g/mol |
IUPAC Name | (4R)-3-[(2S,3S)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylbutanoyl]-5,5-dimethyl-N-[(2-methylphenyl)methyl]-1,3-thiazolidine-4-carboxamide |
Standard InChI | InChI=1S/C32H37N3O5S/c1-20-11-8-9-14-23(20)18-33-30(39)28-32(3,4)41-19-35(28)31(40)27(37)25(17-22-12-6-5-7-13-22)34-29(38)24-15-10-16-26(36)21(24)2/h5-16,25,27-28,36-37H,17-19H2,1-4H3,(H,33,39)(H,34,38)/t25-,27-,28+/m0/s1 |
Standard InChIKey | CUFQBQOBLVLKRF-RZDMPUFOSA-N |
Isomeric SMILES | CC1=CC=CC=C1CNC(=O)[C@@H]2C(SCN2C(=O)[C@H]([C@H](CC3=CC=CC=C3)NC(=O)C4=C(C(=CC=C4)O)C)O)(C)C |
SMILES | CC1=CC=CC=C1CNC(=O)C2C(SCN2C(=O)C(C(CC3=CC=CC=C3)NC(=O)C4=C(C(=CC=C4)O)C)O)(C)C |
Canonical SMILES | CC1=CC=CC=C1CNC(=O)C2C(SCN2C(=O)C(C(CC3=CC=CC=C3)NC(=O)C4=C(C(=CC=C4)O)C)O)(C)C |
Appearance | Solid powder |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | JE-2147; AG1776; AG 1776; AG-1776; JE 2147; JE2147; KNI-764; KNI 764; KNI764; |
Reference | 1: Hidaka K, Kimura T, Abdel-Rahman HM, Nguyen JT, McDaniel KF, Kohlbrenner WE, Molla A, Adachi M, Tamada T, Kuroki R, Katsuki N, Tanaka Y, Matsumoto H, Wang J, Hayashi Y, Kempf DJ, Kiso Y. Small-sized human immunodeficiency virus type-1 protease inhibitors containing allophenylnorstatine to explore the S2' pocket. J Med Chem. 2009 Dec 10;52(23):7604-17. doi: 10.1021/jm9005115. PubMed PMID: 19954246. 2: Perryman AL, Lin JH, Andrew McCammon J. Optimization and computational evaluation of a series of potential active site inhibitors of the V82F/I84V drug-resistant mutant of HIV-1 protease: an application of the relaxed complex method of structure-based drug design. Chem Biol Drug Des. 2006 May;67(5):336-45. PubMed PMID: 16784458. 3: Bandyopadhyay P, Meher BR. Drug resistance of HIV-1 protease against JE-2147: I47V mutation investigated by molecular dynamics simulation. Chem Biol Drug Des. 2006 Feb;67(2):155-61. PubMed PMID: 16492163. 4: Randolph JT, DeGoey DA. Peptidomimetic inhibitors of HIV protease. Curr Top Med Chem. 2004;4(10):1079-95. Review. PubMed PMID: 15193140. 5: Mimoto T, Terashima K, Nojima S, Takaku H, Nakayama M, Shintani M, Yamaoka T, Hayashi H. Structure-activity and structure-metabolism relationships of HIV protease inhibitors containing the 3-hydroxy-2-methylbenzoyl-allophenylnorstatine structure. Bioorg Med Chem. 2004 Jan 2;12(1):281-93. PubMed PMID: 14697794. 6: Reiling KK, Endres NF, Dauber DS, Craik CS, Stroud RM. Anisotropic dynamics of the JE-2147-HIV protease complex: drug resistance and thermodynamic binding mode examined in a 1.09 A structure. Biochemistry. 2002 Apr 9;41(14):4582-94. PubMed PMID: 11926820. 7: Davis DA, Read-Connole E, Pearson K, Fales HM, Newcomb FM, Moskovitz J, Yarchoan R. Oxidative modifications of kynostatin-272, a potent human immunodeficiency virus type 1 protease inhibitor: potential mechanism for altered activity in monocytes/macrophages. Antimicrob Agents Chemother. 2002 Feb;46(2):402-8. PubMed PMID: 11796349; PubMed Central PMCID: PMC127045. 8: Gatanaga H, Suzuki Y, Tsang H, Yoshimura K, Kavlick MF, Nagashima K, Gorelick RJ, Mardy S, Tang C, Summers MF, Mitsuya H. Amino acid substitutions in Gag protein at non-cleavage sites are indispensable for the development of a high multitude of HIV-1 resistance against protease inhibitors. J Biol Chem. 2002 Feb 22;277(8):5952-61. Epub 2001 Dec 10. PubMed PMID: 11741936. 9: Yoshimura K, Kato R, Yusa K, Kavlick MF, Maroun V, Nguyen A, Mimoto T, Ueno T, Shintani M, Falloon J, Masur H, Hayashi H, Erickson J, Mitsuya H. JE-2147: a dipeptide protease inhibitor (PI) that potently inhibits multi-PI-resistant HIV-1. Proc Natl Acad Sci U S A. 1999 Jul 20;96(15):8675-80. PubMed PMID: 10411934; PubMed Central PMCID: PMC17575. 10: Mimoto T, Kato R, Takaku H, Nojima S, Terashima K, Misawa S, Fukazawa T, Ueno T, Sato H, Shintani M, Kiso Y, Hayashi H. Structure-activity relationship of small-sized HIV protease inhibitors containing allophenylnorstatine. J Med Chem. 1999 May 20;42(10):1789-802. PubMed PMID: 10346931. |
PubChem Compound | 446837 |
Last Modified | Feb 18 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume